molecular formula C11H11N3O3 B13074954 2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione

2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B13074954
M. Wt: 233.22 g/mol
InChI Key: IBHGXGPFQXWVST-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a benzyloxy group at the 5-position, and two keto groups at the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzyl alcohol with a pyrimidine derivative under acidic or basic conditions to introduce the benzyloxy group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the amino or benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dioxo-5-(phenylmethoxy)pyrimidine: Similar structure with a phenylmethoxy group instead of a benzyloxy group.

    2-Amino-5-(methoxy)pyrimidine-4,6(1H,5H)-dione: Contains a methoxy group instead of a benzyloxy group.

    2-Amino-5-(ethoxy)pyrimidine-4,6(1H,5H)-dione: Features an ethoxy group in place of the benzyloxy group.

Uniqueness

2-Amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-amino-5-phenylmethoxy-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C11H11N3O3/c12-11-13-9(15)8(10(16)14-11)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13,14,15,16)

InChI Key

IBHGXGPFQXWVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(=O)NC(=NC2=O)N

Origin of Product

United States

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